molecular formula C14H10ClFO B7779339 1-(3-Chloro-5-fluorophenyl)-2-phenylethanone CAS No. 845781-21-7

1-(3-Chloro-5-fluorophenyl)-2-phenylethanone

Cat. No.: B7779339
CAS No.: 845781-21-7
M. Wt: 248.68 g/mol
InChI Key: JYPKPMJHTOUUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-5-fluorophenyl)-2-phenylethanone is an organic compound that features a phenyl group attached to an ethanone moiety, with additional chlorine and fluorine substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-5-fluorophenyl)-2-phenylethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-chloro-5-fluorobenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-fluorophenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chloro-5-fluorophenyl)-2-phenylethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluorophenyl)-2-phenylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanamine: Similar structure but with a trifluoroethanamine moiety.

    3-Chloro-5-fluorophenylboronic Acid: Contains a boronic acid group instead of the ethanone moiety.

    5-(3-Chloro-5-fluorophenyl)-1-pentene: Features a pentene chain instead of the ethanone moiety.

Uniqueness

1-(3-Chloro-5-fluorophenyl)-2-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Biological Activity

1-(3-Chloro-5-fluorophenyl)-2-phenylethanone, with the CAS number 845781-21-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a chloro and a fluorine atom on the aromatic ring, which can influence its reactivity and biological interactions. The compound can undergo various chemical reactions including oxidation and reduction, which are significant for its synthesis and modification in drug development.

Property Details
Molecular Formula C15H12ClF
Molecular Weight 260.71 g/mol
CAS Number 845781-21-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to altered cellular processes. The presence of halogen substituents can enhance binding affinity and specificity towards these targets.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that similar compounds exhibit antimicrobial properties against various pathogens. The presence of halogens often contributes to increased potency against bacteria and fungi.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The mechanism likely involves the disruption of cellular signaling pathways or direct cytotoxic effects on tumor cells.
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in disease processes, potentially leading to therapeutic applications in conditions such as cancer and infections.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • A study on related phenyl ketones found that modifications at the para position significantly affected their anticancer activity, suggesting that similar modifications could enhance the efficacy of this compound .
  • Research focusing on non-nucleoside inhibitors demonstrated that compounds with similar structural motifs exhibited potent antiviral activity, indicating a possible avenue for further exploration of this compound in antiviral drug development .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound Biological Activity Notes
1-(4-Chloro-3-fluorophenyl)-2-phenylethanoneAnticancer, antimicrobialSimilar structure; explored extensively
4'-Chloro-3'-methyl-2-phenylacetophenoneAntimicrobialShows promise in drug development
3-Chloro-4-fluorophenylboronic acidUsed in cross-coupling reactionsLess focus on biological activity

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c15-12-7-11(8-13(16)9-12)14(17)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPKPMJHTOUUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255342
Record name 1-(3-Chloro-5-fluorophenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845781-21-7
Record name 1-(3-Chloro-5-fluorophenyl)-2-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845781-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-5-fluorophenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.